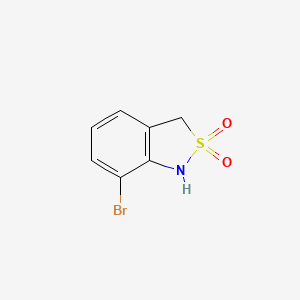

7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide” is a chemical compound . It is a powder in physical form . The IUPAC name for this compound is 7-bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which include “7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The molecular structure of “7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide” can be represented by the InChI code: 1S/C7H6BrNO2S/c8-6-3-1-2-5-4-12(10,11)9-7(5)6/h1-3,9H,4H2 .

Physical And Chemical Properties Analysis

科学的研究の応用

Catalysis and Synthesis : N-bromo sulfonamide derivatives, closely related to 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide, have been used as catalysts in organic synthesis. For instance, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been utilized for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, offering advantages like high yields, short reaction times, and non-toxic materials (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Radiosensitization in Cancer Therapy : Certain imidazo[2,1-b][1,3]benzothiazole derivatives have shown potential as effective radiosensitizers and anticarcinogenic compounds. They have demonstrated considerable in vitro anticancer activity against various cell lines, including Hep G2 liver cancer and melanoma cell lines, with enhanced efficacy when combined with radiation therapy (Majalakere et al., 2020).

Structural Studies and Interactions : The crystal structures of benzothiazole derivatives, such as 6-amino-7-bromo-1,3-benzothiazole, have been characterized, revealing weak intermolecular interactions like hydrogen and halogen bonds, which are significant for understanding molecular interactions and drug design (Čičak et al., 2010).

Synthesis of Luminescent Materials : Benzothiazole derivatives have been synthesized for their luminescent properties. Compounds like 4-bromo-7-carbazyl-[2,1,3]-benzothiadiazole have shown improved optical properties and thermostability, useful in material science and photonics (Tao et al., 2011).

Biological Activities : Some benzothiazole derivatives, such as 6-bromo compounds, have demonstrated significant biological activities like myorelaxant activity on rat uterus and minimal impact on insulin secretion, indicating potential therapeutic applications (Khelili et al., 2012).

Antimicrobial Activity : Benzothiazole compounds have been synthesized for their antimicrobial properties. For instance, 2-(Benzofuran-2-yl)-7-(substituted)imidazo[2,1-b]benzothiazoles exhibited antibacterial and antifungal properties, highlighting their potential in developing new antimicrobial agents (Rani & Makrandi, 2009).

Green Chemistry in Synthesis : Recent advances in the synthesis of benzothiazole compounds have emphasized green chemistry approaches, showcasing environmentally friendly and efficient methods for producing these compounds, which have significant pharmaceutical and biological activity (Gao et al., 2020).

作用機序

Target of Action

Similar compounds have shown effectiveness against human liver cancer hep g2 cell line and two parental melanoma cell lines .

Mode of Action

It’s known that certain agents known as ‘radiosensitizers’ help to sensitize tumor cells towards radiation by inducing free radical generation, denaturing macromolecules, and inhibiting dna repair mechanisms . It’s plausible that 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide might operate in a similar manner.

Biochemical Pathways

The presence of sulfonamide in combination with methoxy substitution has been shown to enhance dna fragmentation, thereby acting as an effective derivative for hepatocellular carcinoma .

Result of Action

The compound has shown effectiveness against both parental melanoma cell lines . The active molecules are tested for radiosensitizing activity over Hep G2 cell line at 4 Gy, with the comet formed at 0.054 μM . This suggests that the compound may have potential anticancer activity.

特性

IUPAC Name |

7-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c8-6-3-1-2-5-4-12(10,11)9-7(5)6/h1-3,9H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPIMBWHBDZSLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Br)NS1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)

![N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide](/img/structure/B2372243.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2372254.png)

![3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372257.png)